6-Chloro-pyrazine-2-carboxylic acid cyclopropylamide
CAS No.:
Cat. No.: VC13724588
Molecular Formula: C8H8ClN3O
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN3O |
|---|---|
| Molecular Weight | 197.62 g/mol |
| IUPAC Name | 6-chloro-N-cyclopropylpyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C8H8ClN3O/c9-7-4-10-3-6(12-7)8(13)11-5-1-2-5/h3-5H,1-2H2,(H,11,13) |
| Standard InChI Key | BCEFCAMHYXJXAM-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)C2=CN=CC(=N2)Cl |
| Canonical SMILES | C1CC1NC(=O)C2=CN=CC(=N2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-chloro-N-cyclopropylpyrazine-2-carboxamide, reflects its core pyrazine ring substituted with chlorine at position 6 and a cyclopropylcarboxamide group at position 2. The planar pyrazine ring facilitates π-π stacking interactions, while the cyclopropyl moiety introduces steric constraints that may influence target binding.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClN₃O |
| Molecular Weight | 197.62 g/mol |
| SMILES | C1CC1NC(=O)C2=CN=CC(=N2)Cl |
| InChIKey | BCEFCAMHYXJXAM-UHFFFAOYSA-N |
| Melting Point | Not reported |
| Solubility | Likely polar aprotic solvents |
The canonical SMILES string confirms the connectivity, while the Standard InChI (InChI=1S/C8H8ClN3O/c9-7-4-10-3-6(12-7)8(13)11-5-1-2-5/h3-5H,1-2H2,(H,11,13)) provides a unambiguous representation of stereochemistry and tautomerism.
Synthesis and Optimization Strategies
Process Considerations
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Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.
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Yield: Unreported for this specific compound, but analogous pyrazine amidation achieves 60–85% yields .
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Purification: Likely involves recrystallization or chromatography, given the polar nature.
Biological Activities and Mechanistic Insights
Anticancer Activity
Pyrazine derivatives demonstrate IC₅₀ values <10 µM in breast (MCF-7) and lung (A549) cancer lines via kinase inhibition. The chloro group may enhance DNA intercalation, while the cyclopropylamide could modulate solubility and bioavailability .
Applications in Drug Development
Lead Compound Optimization
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Bioisosteric Replacement: The cyclopropyl group may serve as a bioisostere for tert-butyl or phenyl groups to improve metabolic stability.
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SAR Studies: Modifying the chloro position or amide substituent could enhance target affinity .
Pharmacokinetic Considerations
Predicted properties using SwissADME:
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LogP: 1.2 (moderate lipophilicity)
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H-bond donors/acceptors: 1/3
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TPSA: 58.7 Ų (moderate membrane permeability)
Future Research Directions
Priority Investigations
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Target Identification: Proteomics screens to map binding partners.
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Toxicity Profiling: Acute and chronic toxicity in rodent models.
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Formulation Development: Nanoencapsulation to address solubility limitations.
Collaborative Opportunities
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